3,21-Dihydroxypregnane-11,20-dione
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Overview
Description
3,21-Dihydroxypregnane-11,20-dione is a steroidal compound with the molecular formula C21H32O4. It is known for its significant role in various biological processes and its presence in the serum of children . The compound is also referred to as Allopregnan-3,21-diol-11,20-dione and has been studied for its various chemical and biological properties .
Preparation Methods
The synthesis of 3,21-Dihydroxypregnane-11,20-dione involves several steps. One common synthetic route starts with the precursor pregnane derivatives, which undergo hydroxylation at the 3 and 21 positions. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired hydroxylation. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3,21-Dihydroxypregnane-11,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups at positions 3 and 21 can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,21-Dihydroxypregnane-11,20-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in various biological processes, including hormone regulation and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 3,21-Dihydroxypregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors and modulating gene expression. This interaction influences various biological processes, including hormone regulation and metabolic pathways .
Comparison with Similar Compounds
3,21-Dihydroxypregnane-11,20-dione can be compared with other similar compounds, such as:
3α,21-Dihydroxy-5β-pregnane-11,20-dione: Similar in structure but differs in the stereochemistry at certain positions.
3α,17α,21-Trihydroxypregnane-11,20-dione: Another related compound with an additional hydroxyl group at the 17 position.
The uniqueness of this compound lies in its specific hydroxylation pattern and its role in various biological processes.
Properties
IUPAC Name |
3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYBFXIUISNTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864469 |
Source
|
Record name | 3,21-Dihydroxypregnane-11,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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